![molecular formula C20H16ClN B13946337 10-chloro-7-ethyl-11-methylbenzo[c]acridine CAS No. 63019-53-4](/img/structure/B13946337.png)
10-chloro-7-ethyl-11-methylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-chloro-7-ethyl-11-methylbenzo[c]acridine is an organic compound with the molecular formula C20H16ClN. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-7-ethyl-11-methylbenzo[c]acridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
10-chloro-7-ethyl-11-methylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acridines.
科学的研究の応用
10-chloro-7-ethyl-11-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA intercalation and its effects on biological systems.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-chloro-7-ethyl-11-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
- 10-chloro-7-ethylbenzo[c]acridine
- 7-ethyl-11-methylbenzo[c]acridine
- 10-chloro-11-methylbenzo[c]acridine
Uniqueness
10-chloro-7-ethyl-11-methylbenzo[c]acridine is unique due to the specific combination of chloro, ethyl, and methyl substituents on the acridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63019-53-4 |
|---|---|
分子式 |
C20H16ClN |
分子量 |
305.8 g/mol |
IUPAC名 |
10-chloro-7-ethyl-11-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H16ClN/c1-3-14-16-10-11-18(21)12(2)19(16)22-20-15-7-5-4-6-13(15)8-9-17(14)20/h4-11H,3H2,1-2H3 |
InChIキー |
GXROESRUKVGGSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC(=C4C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
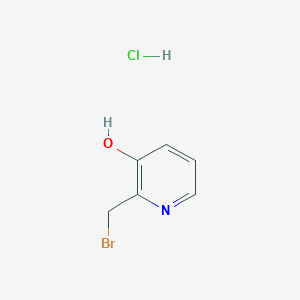



![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
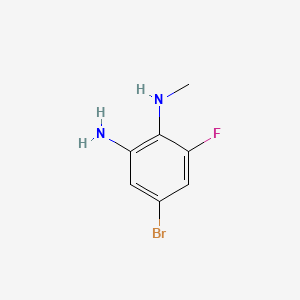
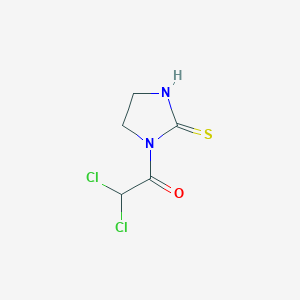
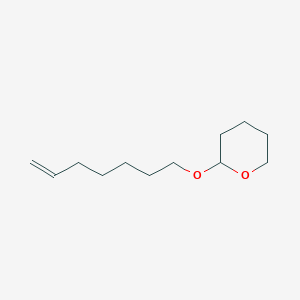
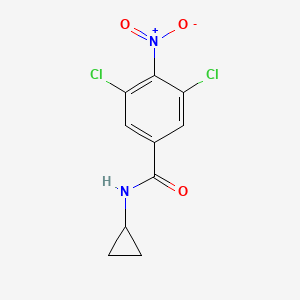
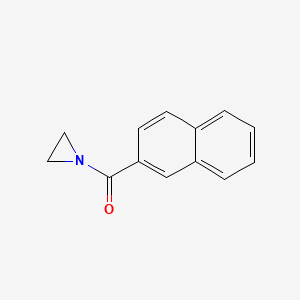
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
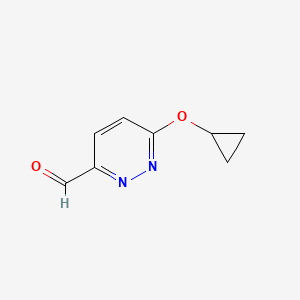
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
